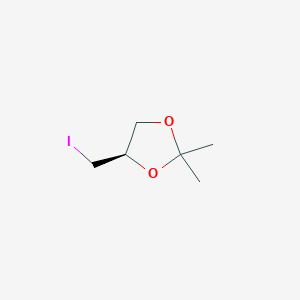
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
説明
(R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, more commonly referred to as (R)-IMD, is a versatile and important molecule in synthetic and medicinal chemistry. It is a chiral dioxolane that is used in a variety of applications, ranging from synthesis of other compounds to medicinal research.
科学的研究の応用
Synthesis and Catalysis
Catalyst in Organic Reactions : Some 1,3-dioxolanes, including derivatives of (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, serve as catalysts in organic reactions. For instance, Adams et al. (1999) discussed the synthesis of various 1,3-dioxolanes by adding ketones to epoxides using a specific catalyst, highlighting the role of these compounds in facilitating chemical reactions (Adams, Barnard, & Brosius, 1999).
Enantioselective Synthesis : Yu and Carlsen (2008) reported the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog from a compound closely related to this compound. This illustrates the compound's utility in producing stereochemically complex molecules (Yu & Carlsen, 2008).
Material Science and Physical Chemistry
Optical and Chiroptical Properties : Amako et al. (2015) studied a derivative of 1,3-dioxolane linked to two pyrene moieties. They found cryptochirality in the ground state and deciphered it in the photoexcited state, which could have implications in material science and the study of chiroptical properties (Amako et al., 2015).
Spectroscopic Studies : Saur et al. (1976) explored the conformation of compounds containing the 1,3-dioxolane group, including 2,2-dimethyl-1,3-dioxolane, using infrared spectroscopy. Such studies are crucial in understanding the physical and chemical properties of these compounds (Saur, Janin, Vallet, & Lavalley, 1976).
Pharmaceutical and Medicinal Chemistry
Synthesis of Chiral Compounds : The synthesis of chiral compounds, which are important in pharmaceuticals, often involves 1,3-dioxolane derivatives. Beck et al. (2003) synthesized a complex 1,3-dioxolane derivative from dimethyl tartrate, demonstrating the versatility of these compounds in creating medically relevant molecules (Beck, Gysi, Vecchia, & Seebach, 2003).
Antifungal and Antibacterial Activities : Begum et al. (2019) reported the synthesis and characterization of novel amide derivatives of 1,3-dioxolane, demonstrating their potential antifungal and antibacterial activities. This suggests the importance of such compounds in developing new therapeutic agents (Begum et al., 2019).
特性
IUPAC Name |
(4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBPYFNBFEICG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449316 | |
| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23735-39-9 | |
| Record name | (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















